molecular formula C12H10BrNO3 B1505429 Ethyl 7-bromo-3,4-dihydro-4-oxoquinoline-3-carboxylate CAS No. 1116339-64-0

Ethyl 7-bromo-3,4-dihydro-4-oxoquinoline-3-carboxylate

Cat. No.: B1505429
CAS No.: 1116339-64-0
M. Wt: 296.12 g/mol
InChI Key: OOWIZVACVOLBBY-UHFFFAOYSA-N
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Description

. This compound is characterized by its bromine atom at the 7th position and a carboxylate ester group, making it a valuable intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with quinoline or its derivatives as the starting material.

  • Bromination: The quinoline core is brominated at the 7th position using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.

  • Carboxylation: The brominated quinoline undergoes carboxylation to introduce the carboxylate ester group. This can be achieved using reagents like ethyl chloroformate or ethyl carbonates under controlled conditions.

  • Hydrogenation: The resulting compound is then hydrogenated to form the 3,4-dihydro derivative, often using a catalyst like palladium on carbon (Pd/C) under hydrogen gas.

Industrial Production Methods: Industrial production of Ethyl 7-bromo-3,4-dihydro-4-oxoquinoline-3-carboxylate involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.

  • Substitution: The bromine atom at the 7th position makes the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.

  • Reduction: Catalytic hydrogenation using Pd/C or chemical reduction with lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophiles such as amines or alcohols are used in substitution reactions, often facilitated by a base.

Major Products Formed:

  • Oxidation Products: Quinone derivatives, hydroxylated quinolines.

  • Reduction Products: Hydroquinoline derivatives.

  • Substitution Products: Amine or ether derivatives of the quinoline core.

Scientific Research Applications

Ethyl 7-bromo-3,4-dihydro-4-oxoquinoline-3-carboxylate is utilized in various scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biological studies to investigate its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: It is explored for its therapeutic potential in drug discovery and development, particularly in the treatment of infectious diseases and cancer.

  • Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 7-bromo-3,4-dihydro-4-oxoquinoline-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may bind to specific enzymes or receptors, leading to biological effects.

  • Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific application.

Comparison with Similar Compounds

  • Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate: Similar structure but with bromine at the 6th position.

  • Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: Contains fluorine atoms instead of bromine.

Uniqueness: Ethyl 7-bromo-3,4-dihydro-4-oxoquinoline-3-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

ethyl 7-bromo-4-oxo-3H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-17-12(16)9-6-14-10-5-7(13)3-4-8(10)11(9)15/h3-6,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWIZVACVOLBBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C=NC2=C(C1=O)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10705231
Record name Ethyl 7-bromo-4-oxo-3,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1116339-64-0
Record name Ethyl 7-bromo-4-oxo-3,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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